molecular formula C20H18N2O B3746288 3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one

3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one

Cat. No.: B3746288
M. Wt: 302.4 g/mol
InChI Key: OIVZGTZREZTGCT-UHFFFAOYSA-N
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Description

3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with an anilino and a phenyl group. It has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one can be achieved through a multicomponent reaction involving 5,5-dimethyl-3-(arylamino)cyclohex-2-enones, phenylglyoxal monohydrate, and substituted anilines. This reaction is typically carried out in water at room temperature, making it a green and efficient method .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis process, ensuring efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, quinones, and hydrogenated indoles.

Scientific Research Applications

3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets are still under investigation, but its ability to modulate enzyme activity and receptor binding is of particular interest .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of the indole family, known for its aromatic properties and biological activities.

    3-phenylindole: Similar in structure but lacks the anilino group, resulting in different chemical and biological properties.

    1-phenylindole: Another related compound with variations in substitution patterns.

Uniqueness

3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of anilino and phenyl groups on the indole core makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-anilino-1-phenyl-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-6,9-12,14,21H,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVZGTZREZTGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C2C(=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one
Reactant of Route 3
3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one
Reactant of Route 4
3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one
Reactant of Route 5
3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one
Reactant of Route 6
3-anilino-1-phenyl-1,4,5,6-tetrahydro-2H-indol-2-one

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